molecular formula C14H16N2O4 B14521549 N,N'-(1,3-Phenylene)bis(N-acetylacetamide) CAS No. 62477-27-4

N,N'-(1,3-Phenylene)bis(N-acetylacetamide)

Cat. No.: B14521549
CAS No.: 62477-27-4
M. Wt: 276.29 g/mol
InChI Key: NGQDAJFGUSRYKN-UHFFFAOYSA-N
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Description

N,N’-(1,3-Phenylene)bis(N-acetylacetamide): is an organic compound with the molecular formula C14H16N2O4 It is a derivative of acetamide and features a 1,3-phenylene group linking two N-acetylacetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(1,3-Phenylene)bis(N-acetylacetamide) typically involves the reaction of 1,3-phenylenediamine with acetic anhydride. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product through acetylation of the amine groups.

Industrial Production Methods: While specific industrial production methods for N,N’-(1,3-Phenylene)bis(N-acetylacetamide) are not well-documented, the general approach would involve large-scale acetylation reactions using 1,3-phenylenediamine and acetic anhydride. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions: N,N’-(1,3-Phenylene)bis(N-acetylacetamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

Chemistry: N,N’-(1,3-Phenylene)bis(N-acetylacetamide) is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the creation of polymers and other materials with specific properties.

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may also serve as a model compound for studying the behavior of similar structures in biological systems.

Medicine: While direct medical applications are limited, derivatives of N,N’-(1,3-Phenylene)bis(N-acetylacetamide) may have potential as pharmaceutical agents. Research into its biological activity could lead to the development of new drugs.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of N,N’-(1,3-Phenylene)bis(N-acetylacetamide) depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, its activity would be determined by its interaction with molecular targets such as enzymes or receptors. The pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

    N,N’-(2-Methyl-1,4-phenylene)bis(N-acetylacetamide): This compound has a similar structure but with a methyl group on the phenylene ring.

    Tetraacetylethylenediamine: Another acetylated compound used in different applications.

Uniqueness: N,N’-(1,3-Phenylene)bis(N-acetylacetamide) is unique due to its specific 1,3-phenylene linkage, which imparts distinct chemical and physical properties

Properties

CAS No.

62477-27-4

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

N-acetyl-N-[3-(diacetylamino)phenyl]acetamide

InChI

InChI=1S/C14H16N2O4/c1-9(17)15(10(2)18)13-6-5-7-14(8-13)16(11(3)19)12(4)20/h5-8H,1-4H3

InChI Key

NGQDAJFGUSRYKN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC(=CC=C1)N(C(=O)C)C(=O)C)C(=O)C

Origin of Product

United States

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